molecular formula C16H36HfO4 B1588767 Hafnium tert-butoxide CAS No. 2172-02-3

Hafnium tert-butoxide

Katalognummer B1588767
CAS-Nummer: 2172-02-3
Molekulargewicht: 470.9 g/mol
InChI-Schlüssel: WZVIPWQGBBCHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hafnium tert-butoxide (Hf(OtBu)₄) is a mononuclear, volatile precursor used for the deposition of Hafnium Oxide (HfO₂) and other hafnium-doped thin films via vapor deposition techniques. These deposited films exhibit a high dielectric constant, making them suitable for semiconductor devices .

Synthesis Analysis

Research on the synthesis of hafnium precursors, including isopropoxide and tert-butoxide complexes, has been conducted. These precursors are essential for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The synthesis methods have been optimized, and comparisons have been made with commercial sources .

Molecular Structure Analysis

Hafnium tert-butoxide consists of a central hafnium atom coordinated with four bulky tert-butoxide ligands (Hf(OC(CH₃)₃)₄). The ligands play a crucial role in determining its reactivity and stability .

Chemical Reactions Analysis

Hafnium tert-butoxide undergoes surface reactions during deposition. It provides sufficient oxygen to produce stoichiometric HfO₂ films. The reactivity of hafnium precursors depends on their thermal stability and ligand size. Hafnium amides exhibit higher reactivity than alkoxides and halides in surface reactions .

Wissenschaftliche Forschungsanwendungen

1. Application in Semiconductor Devices

  • Summary : Hf(OtBu)4 is a mononuclear, volatile, and highly promising precursor for the deposition of HfO2 and other hafnium doped thin films by vapor deposition techniques .
  • Methods : The deposition of HfO2 and other hafnium doped thin films is achieved by vapor deposition techniques .
  • Results : The deposited films show high dielectric constant suitable for semiconductor devices .

2. Synthesis of Hafnium Oxide (HfO2) Ultra-Thin Films

  • Summary : Hf(OtBu)4 is used as a sol-gel precursor to synthesize hafnium oxide (HfO2) ultra-thin films with enhanced dielectric properties .
  • Methods : A specially designed Attenuated Total Reflectance - Fourier Transform Infra Red Spectroscopy (ATR-FTIR) reaction cell has been developed to observe chemisorption of Hf(OtBu)4 onto a Si and Ge ATR crystal heated up to 250°C and under 1 torr of vacuum .
  • Results : The chemisorbed species was dependent on the substrate temperature and precursor partial pressure allowing for determination of heats of adsorption which was 26.5 kJ/mol on Si .

3. Transesterification Catalyst

  • Summary : Hf(OtBu)4 is used as a transesterification catalyst for the synthesis of poly (butylene succinate) (PBS) .
  • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

4. Fabrication of Barium Hafnate Perovskite Nanocrystals

  • Summary : Hf(OtBu)4 is used as a precursor to fabricate BaHfO3 (Barium hafnate) perovskite nanocrystals for various electronic applications .
  • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

5. Synthesis of HfO2 Nanoparticles

  • Summary : Hf(OtBu)4 is used in the synthesis of monodispersed HfO2 nanoparticles .
  • Methods : The nanoparticles are prepared at room temperature by the ammonia catalyzed hydrolysis and condensation of hafnium (IV) tert-butoxide in the presence of a surfactant . The as-synthesized amorphous nanoparticles crystallize upon post-synthesis heat treatment .
  • Results : The nanoparticles are faceted with an average diameter of about 4 nm . The specific surface area was about 239 m²/g on as-prepared samples while those annealed at 500 °C have a surface area of 221 m²/g . The thermal conductivity of pressed pellets is drastically reduced compared to the bulk counterpart .

6. Use in Deposition Systems

  • Summary : Hf(OtBu)4 is a mononuclear, volatile, and highly promising precursor for the deposition of HfO2 and other hafnium doped thin films by vapor deposition techniques .
  • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The deposited films show high dielectric constant suitable for semiconductor devices .

7. Synthesis of Zirconium(IV) and Hafnium(IV) Isopropoxide

  • Summary : Hf(OtBu)4 is used in the synthesis of zirconium(IV) and hafnium(IV) isopropoxide isopropanol complex .
  • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

8. Surface Reaction of Hafnium Precursors on Hydroxylated Si (100) Surfaces

  • Summary : Hf(OtBu)4 is used in the study of initial surface reactions of a series of homoleptic hafnium precursors on hydroxylated Si (100) surfaces .
  • Methods : The study was conducted using density functional theory calculations .
  • Results : The study found that the chemisorption and reactivity of hafnium precursors are considerably affected by their thermal stability and size .

Eigenschaften

IUPAC Name

hafnium(4+);2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9O.Hf/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVIPWQGBBCHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36HfO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433026
Record name HAFNIUM TERT-BUTOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium tert-butoxide

CAS RN

2172-02-3
Record name HAFNIUM TERT-BUTOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hafnium tert-butoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hafnium tert-butoxide
Reactant of Route 2
Hafnium tert-butoxide
Reactant of Route 3
Hafnium tert-butoxide
Reactant of Route 4
Hafnium tert-butoxide
Reactant of Route 5
Hafnium tert-butoxide
Reactant of Route 6
Hafnium tert-butoxide

Citations

For This Compound
157
Citations
TJ Boyle, LAM Steele, PD Burton, SM Hoppe… - Inorganic …, 2012 - ACS Publications
A series of modified, hafnium tert-butoxide ([Hf(OBu t ) 4 ]) compounds (1–26) were crystallographically characterized, and representative species were then used to produce HfO 2 …
Number of citations: 20 pubs.acs.org
E Dhaene, C Seno, J De Roo - 2023 - chemrxiv.org
… Although zirconium and hafnium tert-butoxide are commercially available, they are not … We have experience with hafnium oxide nanocrystals synthesis from hafnium tert-butoxide. Apart …
Number of citations: 0 chemrxiv.org
M Ocana, M Andres, CJ Serna - Colloids and Surfaces A: Physicochemical …, 1993 - Elsevier
… of spherical particles of metal oxides by hydrolysis of aerosols is a high reaction rate of the liquid precursors, of which we selected for hafnia preparation, hafnium tert-butoxide …
Number of citations: 6 www.sciencedirect.com
TS Yang, KS An, EJ Lee, W Cho, HS Jang… - Chemistry of …, 2005 - ACS Publications
… Hf(mp) 4 is a liquid at room temperature and has a moderate vapor pressure comparable to that of hafnium tert-butoxide, Hf(O t Bu) 4 , and a lower residual weight (<10%) in …
Number of citations: 28 pubs.acs.org
EY Njua, A Steiner, L Stahl - Inorganic chemistry, 2010 - ACS Publications
… The hafnium−tert-butoxide bonds [1.894(4) and 1.904(4) Å] and the hafnium−THF bonds [2.285(4) and 2.293(4) Å] are shorter than those in 2, but the hafnium−chloride bonds [2.4699(…
Number of citations: 12 pubs.acs.org
K Li, L Zhang, DA Dixon, TM Klein - AIChE journal, 2011 - Wiley Online Library
… CVD of HfO 2 growth from hafnium tert-butoxide (HTB) has been reported.8 In our previous work,9 the mechanism for HTB adsorption and reaction on semiconductor surfaces were …
Number of citations: 3 aiche.onlinelibrary.wiley.com
SW Depner, ND Cultrara, KE Farley, Y Qin… - ACS nano, 2014 - ACS Publications
… Hafnium tert-butoxide was purchased from Alfa-… hafnium tert-butoxide, as described above. However, at the end of the 2 h reaction time, an additional 0.5 mmol of hafnium tert-butoxide …
Number of citations: 31 pubs.acs.org
HB Bhandari - 2006 - search.proquest.com
Silicon dioxide, the standard gate oxide in MOS transistors for the last three decades, has reached its scaling limit due to an unacceptably high tunneling current at thicknesses< 1.0 nm. …
Number of citations: 2 search.proquest.com
K Kukli, M Ritala, M Leskelae… - Chemical Vapor …, 2004 - Wiley Online Library
… [11±14] In the case of CVD, oxygen-containing chemicals such as β-diketonates,[15] hafnium nitrate,[16] hafnium tert-butoxide,[8,9] and mononuclear alkoxide complexes such as Hf(…
Number of citations: 36 onlinelibrary.wiley.com
CB Musgrave, RG Gordon - Future Fab International, 2005 - faculty.chemistry.harvard.edu
… Metal precursors with oxygen bonded to the metal include alkoxides (M-(OCR)n), such as hafnium tert-butoxide, Hf(OC4H9)4, where each alkoxo ligand is bound to the metal atom …
Number of citations: 53 faculty.chemistry.harvard.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.